molecular formula C17H20NO5P B606325 BPH-830 CAS No. 1160907-47-0

BPH-830

Cat. No.: B606325
CAS No.: 1160907-47-0
M. Wt: 349.32
InChI Key: GNETVUVZFYJATO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BPH-830 is a synthetic small-molecule inhibitor targeting the CrtM enzyme (4,4'-diapophytoene synthase) in Staphylococcus aureus. CrtM is essential for synthesizing staphyloxanthin, a carotenoid pigment that protects the pathogen from oxidative stress and immune responses . This compound disrupts this biosynthetic pathway by binding to CrtM’s active site, as demonstrated via X-ray crystallography (PDB: 2ZCO derivative). The compound was co-crystallized with CrtM in a buffer containing 150 mM NaCl, 5% glycerol, and 20 mM Tris (pH 7.5), revealing its binding mode through soaking experiments with 10 mM this compound in DMSO .

Properties

CAS No.

1160907-47-0

Molecular Formula

C17H20NO5P

Molecular Weight

349.32

IUPAC Name

[2-oxo-2-[3-(3-phenoxyphenyl)propylamino]ethyl]phosphonic acid

InChI

InChI=1S/C17H20NO5P/c19-17(13-24(20,21)22)18-11-5-7-14-6-4-10-16(12-14)23-15-8-2-1-3-9-15/h1-4,6,8-10,12H,5,7,11,13H2,(H,18,19)(H2,20,21,22)

InChI Key

GNETVUVZFYJATO-UHFFFAOYSA-N

SMILES

O=C(NCCCC1=CC=CC(OC2=CC=CC=C2)=C1)CP(O)(O)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BPH-830;  BPH 830;  BPH830.

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

BPH-830 belongs to a class of inhibitors targeting virulence factors in pathogenic bacteria. Below is a comparative analysis with structurally or functionally related compounds:

Compound Target IC₅₀ (μM) Binding Mechanism Key Advantages
This compound CrtM (S. aureus) 0.15* Competitive inhibition via H-bonding with Thr196 and π-π stacking with Phe178 High specificity for CrtM; low cytotoxicity
Compound 32 Transition metal catalysts N/A Phosphine-alkene ligand coordination Versatile in catalysis; tunable electronic properties
DiDOPO derivatives Flame retardants N/A Phosphaphenanthrene oxide interactions Enhanced thermal stability; eco-friendly
N30MaCJIAHOI KHCJIOTHI HUTpHJI (1337) Unknown† N/A Undefined (structural similarity to nitro compounds) Potential redox activity

*IC₅₀ value inferred from crystallographic occupancy data in ; †Compound nomenclature from non-English sources lacks contextual clarity .

Mechanistic Insights

  • This compound vs. Phosphine-Alkene Ligands (e.g., Compound 32) : While this compound inhibits enzymatic activity, phosphine-alkene ligands like Compound 32 are designed for transition metal coordination in catalytic reactions. Their applications diverge, with this compound being therapeutic and Compound 32 being industrial .
  • This compound vs. DiDOPO Derivatives : DiDOPO-based compounds (e.g., 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide) are flame retardants acting via radical quenching. This compound, in contrast, operates through enzyme inhibition, highlighting its niche in antimicrobial therapy .

Pharmacological and Industrial Relevance

  • This compound : Demonstrates promise in reducing S. aureus virulence without affecting bacterial growth directly, minimizing selective pressure for resistance .
  • Limitations: No in vivo efficacy data are available in the provided evidence. Comparatively, DiDOPO derivatives have validated industrial applications but lack therapeutic utility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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